N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894063-98-0
VCID: VC5953268
InChI: InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28)
SMILES: CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5

N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894063-98-0

Cat. No.: VC5953268

Molecular Formula: C22H21N5O3S

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894063-98-0

Specification

CAS No. 894063-98-0
Molecular Formula C22H21N5O3S
Molecular Weight 435.5
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Standard InChI Key SHEWMWIETFWNMO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, delineates its core structure:

  • A triazolopyridazine backbone (fusion of triazole and pyridazine rings) at positions 4 and 3-b.

  • A p-tolyl group (4-methylphenyl) attached to the pyridazine ring at position 6.

  • A thioacetamide bridge linking the triazole ring to a 2,5-dimethoxyphenyl moiety.

The SMILES string CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 encodes this arrangement, while the InChIKey SHEWMWIETFWNMO-UHFFFAOYSA-N provides a unique stereochemical identifier.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₁N₅O₃S
Molecular Weight435.5 g/mol
IUPAC NameSee above
CAS Number894063-98-0
PubChem CID16810010
SolubilityNot publicly available

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves multi-step organic reactions typical of triazolopyridazine derivatives:

  • Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolopyridazine scaffold.

  • Functionalization:

    • Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    • Thioether linkage formation between the triazole ring and acetamide moiety using mercaptoacetic acid derivatives.

  • Acetamide Coupling: Reaction of 2,5-dimethoxyaniline with activated thioacetic acid intermediates under basic conditions (e.g., NaH/DMF).

Purification typically employs column chromatography or recrystallization, though yield optimization data remain proprietary.

Pharmacological Activities and Mechanisms

Hypothesized Biological Targets

Triazolopyridazines exhibit broad bioactivity due to their ability to mimic purine bases and interact with enzymatic ATP-binding sites. For this compound, potential targets include:

Kinase Inhibition

The triazolopyridazine core may inhibit kinases such as cyclin-dependent kinases (CDKs) or EGFR tyrosine kinase, disrupting cell proliferation pathways. Molecular docking studies suggest the dimethoxyphenyl group enhances hydrophobic interactions with kinase pockets.

Antimicrobial Activity

Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, likely through dihydrofolate reductase inhibition. The thioether bridge in this compound could improve membrane permeability, potentiating efficacy.

Anti-inflammatory Effects

Methoxy groups are associated with COX-2 inhibition and reactive oxygen species (ROS) scavenging. In silico models predict this compound’s ability to suppress NF-κB signaling.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazolopyridazine Derivatives

CompoundKey ModificationsReported Activities
This Compoundp-Tolyl, 2,5-dimethoxyphenylHypothesized kinase inhibition
EVT-2752636Pyrazolo[3,4-d]pyrimidine coreCDK inhibition (IC₅₀ = 12 nM)
VC51840853,4-Dimethoxyphenyl, m-tolylAntimicrobial (MIC = 8 µg/mL)

This compound’s p-tolyl group may enhance lipophilicity compared to VC5184085’s 3,4-dimethoxyphenyl, potentially improving blood-brain barrier penetration.

Challenges and Future Directions

While structural features predict bioactivity, empirical validation is critical:

  • In vitro profiling: Prioritize kinase inhibition assays and antimicrobial susceptibility testing.

  • ADMET studies: Evaluate metabolic stability and hepatotoxicity due to the thioether group.

  • Synthetic scalability: Optimize reaction conditions to improve yields beyond lab-scale.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator